4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₃H₁₈F₃N₃ and a molecular weight of 273.30 g/mol. It is characterized by the presence of a trifluoromethyl group and a piperazine moiety, which contribute to its unique chemical properties. The compound is identified by the CAS number 694499-26-8 and has various applications in medicinal chemistry and drug development, particularly in targeting specific biological pathways.
The chemical behavior of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be analyzed through its potential reactions, including:
Research indicates that 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline exhibits significant biological activity, particularly in the context of cancer therapy. It has been noted for its potential in inhibiting human epidermal growth factor receptor 2 (HER2), which is a target for certain anti-cancer therapies. The compound's structural features enhance its binding affinity to target proteins involved in tumor growth and metastasis .
Several methods have been developed for synthesizing 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline:
The primary applications of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline include:
Interaction studies involving 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline focus on its binding affinity and efficacy against various biological targets. Research has shown that it can effectively inhibit pathways associated with cancer proliferation, making it a candidate for further therapeutic exploration. Studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with target proteins .
Several compounds share structural similarities with 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 630125-91-6 | 1.00 |
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | 90390-11-7 | 0.74 |
N-Phenyl-3-(trifluoromethyl)aniline | 101-23-5 | 0.73 |
2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | 0.74 |
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | 1391417-19-8 | 0.72 |
What sets 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline apart from these similar compounds is its specific combination of functional groups, which enhances its biological activity against HER2-positive cancer cells while maintaining favorable pharmacokinetic properties. Its trifluoromethyl group provides unique electronic characteristics that impact its interaction with biological targets, distinguishing it from other anilines and piperazines.